(2-Bromophenethoxy)(tert-butyl)dimethylsilane
Overview
Description
(2-Bromophenethoxy)(tert-butyl)dimethylsilane is a silane derivative with the molecular formula C14H23BrOSi. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is known for its versatility and stability, making it a valuable tool in the field of synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenethoxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromophenol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-Bromophenol+tert-Butyldimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenethoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenethoxy group can be oxidized to form corresponding phenoxy derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenethoxy derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phenethoxyamines, while oxidation reactions can produce phenoxy derivatives .
Scientific Research Applications
(2-Bromophenethoxy)(tert-butyl)dimethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromophenethoxy)(tert-butyl)dimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom can be easily substituted, allowing the compound to participate in a wide range of synthetic transformations. The tert-butyl and dimethylsilyl groups provide steric protection, enhancing the stability of the compound during reactions .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromoethoxy)(tert-butyl)dimethylsilane
- (3-Bromopropoxy)(tert-butyl)dimethylsilane
- (2-Bromoethoxy)trimethylsilane
Uniqueness
(2-Bromophenethoxy)(tert-butyl)dimethylsilane is unique due to its phenethoxy group, which provides additional reactivity compared to similar compounds with simpler alkoxy groups. This makes it a valuable reagent for specific synthetic applications where the phenethoxy group is required .
Properties
IUPAC Name |
2-(2-bromophenyl)ethoxy-tert-butyl-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-11-10-12-8-6-7-9-13(12)15/h6-9H,10-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFIKLUHTYXQSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444525 | |
Record name | [2-(2-Bromophenyl)ethoxy](tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181021-20-5 | |
Record name | [2-(2-Bromophenyl)ethoxy](tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.